molecular formula C18H32O4Sn B7802711 Dibutyltin bis(acetylacetonate)

Dibutyltin bis(acetylacetonate)

Cat. No. B7802711
M. Wt: 431.2 g/mol
InChI Key: UVDDHYAAWVNATK-VGKOASNMSA-L
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Description

Dibutyltin bis(acetylacetonate) is a useful research compound. Its molecular formula is C18H32O4Sn and its molecular weight is 431.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organotin Compound Preparation and Properties

  • Mehrotra and Gupta (1965) explored the preparation of organotin compounds, focusing on β-diketone complexes of alkyltin compounds, including reactions with dibutyltin diethoxide and acetylacetone, suggesting their monomeric nature and potential octahedral configuration (Mehrotra & Gupta, 1965).

Organotin Complexes Synthesis and Structure

  • Yin Han-dong et al. (2005) synthesized organotin complexes dibutyltin(IV) bis(heteroaromatic carboxylate), revealing their crystal structures and the tin atoms' coordination geometry (Yin Han-dong et al., 2005).

Microbial Degradation of Organotin Compounds

  • Barug (1981) studied the microbial degradation of bis(tributyltin) oxide, highlighting the conversion into monobutyltin and dibutyltin derivatives, important for understanding environmental degradation processes (Barug, 1981).

Reactions and Reactivity Studies

  • David (2001) examined the reactivity of dibutyltin derivatives, proposing mechanisms for triple activation in certain reactions (David, 2001).

Spectroscopic Studies

  • Leblanc and Nelson (1976) conducted infrared spectroscopic studies of dibutyltin compounds, providing insights into their cis and trans isomers in solutions (Leblanc & Nelson, 1976).

Organotin Complexes in Steroid Chemistry

  • Pérez and Maier (1995) utilized bis(tributyltin)oxide for the deprotection of steroid esters, showcasing its application in organic synthesis (Pérez & Maier, 1995).

Antimicrobial Properties

  • Chen Hong-mei (2007) synthesized a dibutyltin(IV) complex with antimicrobial activities, contributing to the field of bioactive organotin compounds (Chen Hong-mei, 2007).

NMR Spectroscopy in Organotin Chemistry

  • Otera et al. (1983) characterized di-t-butyltin bis(chelates) using 119Sn NMR spectra, contributing to the understanding of organotin coordination compounds (Otera et al., 1983).

Polymerization Initiators

  • Kricheldorf et al. (2001) investigated dibutyltin bisalkoxides as initiators in the polymerization of lactones, contributing to material science and polymer chemistry (Kricheldorf et al., 2001).

Antibacterial Activity of Organotin Compounds

  • Hadi et al. (2021) synthesized dibutyltin(IV) bis-(3-hydroxybenzoate) and studied its antibacterial activity, highlighting the potential of organotin compounds in medicinal chemistry (Hadi et al., 2021).

properties

IUPAC Name

(Z)-4-[dibutyl-[(Z)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H8O2.2C4H9.Sn/c2*1-4(6)3-5(2)7;2*1-3-4-2;/h2*3,6H,1-2H3;2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*4-3-;;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDDHYAAWVNATK-VGKOASNMSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(OC(=CC(=O)C)C)OC(=CC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[Sn](O/C(=C\C(=O)C)/C)(O/C(=C\C(=O)C)/C)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O4Sn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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